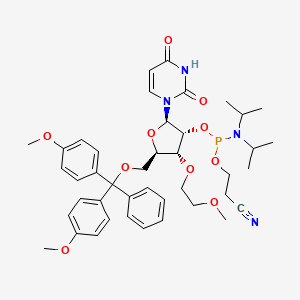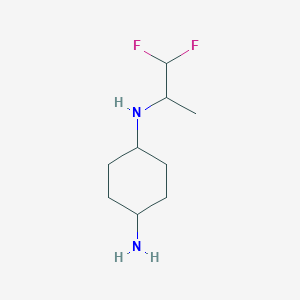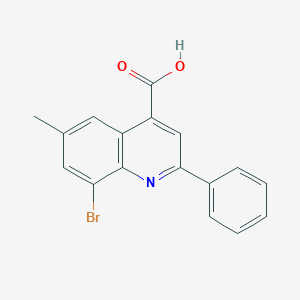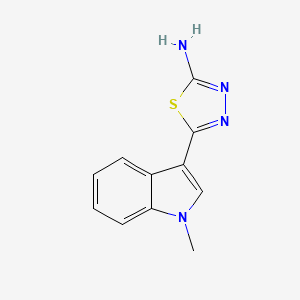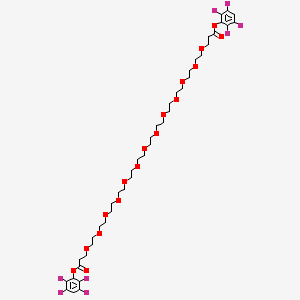
3-(2-Isopropoxyphenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isopropoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the one-pot synthesis of azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable synthetic routes that can be optimized for high yield and purity. The use of solid supports and microwave irradiation are common techniques to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Isopropoxyphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, methanol as a nucleophile, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Applications De Recherche Scientifique
3-(2-Isopropoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Isopropoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating enzyme activities, inhibiting specific proteins, and altering cellular signaling pathways . For example, it has been shown to inhibit inflammatory mediators and oxidative stress markers, suggesting potential anti-inflammatory and antioxidant roles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Isopropoxyphenyl)azetidine Hydrochloride include other azetidine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride
- 1-Arenesulfonylazetidines
- Azetidine-2-carboxylic acids
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical transformations and biological activities .
Propriétés
Formule moléculaire |
C12H18ClNO |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
3-(2-propan-2-yloxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10;/h3-6,9-10,13H,7-8H2,1-2H3;1H |
Clé InChI |
DEERKGXVQORHNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
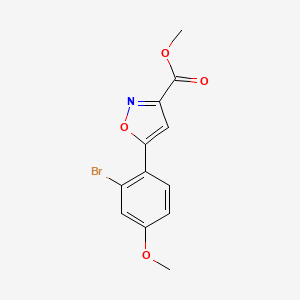
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
